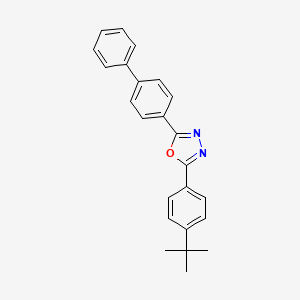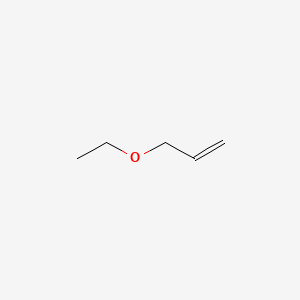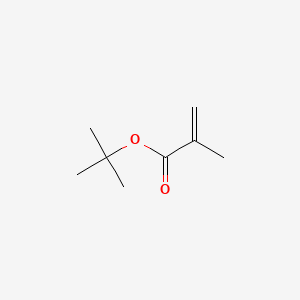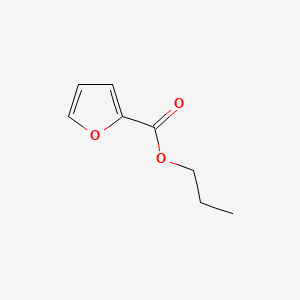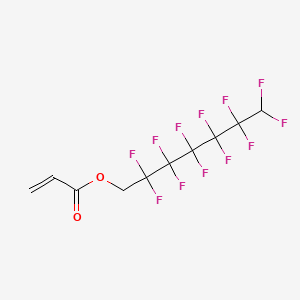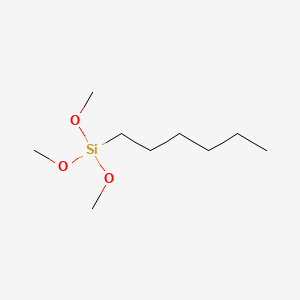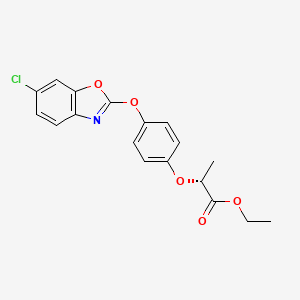
Fenoxaprop-P-ethyl
Übersicht
Beschreibung
Fenoxaprop-P-ethyl is a post-emergence herbicide used to control annual and perennial grasses. It is a chiral molecule existing in the R- and S-forms, with Fenoxaprop-P being the R-isomer. This compound has low aqueous solubility and low volatility, making it effective in various agricultural applications .
Wissenschaftliche Forschungsanwendungen
Fenoxaprop-P-ethyl wird aufgrund seiner herbiziden Eigenschaften in der wissenschaftlichen Forschung häufig eingesetzt. Es wird angewendet in:
Landwirtschaftliche Forschung: Untersuchung seiner Auswirkungen auf verschiedene Unkrautarten und die Pflanzensicherheit.
Biologische Studien: Untersuchung seiner Auswirkungen auf Nicht-Zielorganismen und Ökosysteme.
Chemische Forschung: Erforschung seiner Abbauwege und Wechselwirkungen mit anderen Chemikalien
5. Wirkmechanismus
This compound hemmt die Synthese von Fettsäuren im Meristemgewebe von Gräsern, indem es das Enzym Acetyl-CoA-Carboxylase angreift. Diese Hemmung stört die Zellmembranbildung, was zum Absterben der Zielunkräuter führt .
Wirkmechanismus
Target of Action
Fenoxaprop-P-ethyl primarily targets the Nitric Oxide Synthase (NOS) , an enzyme that plays a crucial role in the production of nitric oxide . Nitric oxide is a key signaling molecule in the cardiovascular system, and its production is essential for maintaining vascular health.
Mode of Action
This compound is a proprietary combination of nitrate and L-arginine that provides the beneficial cardiovascular effects of nitrates . It works by preventing the endothelial cell’s depletion of L-arginine, thereby overcoming the associated problem of nitrate tolerance . This allows patients to receive the continuous, 24-hour benefit of a potent nitrate product, thus sustaining the desired vasodilation effect .
Biochemical Pathways
This compound predominantly inhibits the synthesis of fatty acids in the meristem tissues of the grassy weeds . This inhibition disrupts the normal growth and development of the weeds, leading to their eventual death .
Pharmacokinetics
It is known that this compound is a racemic mixture, containing equal amounts of this compound (r-enantiomer) and fenoxaprop-m-ethyl (s-enantiomer) .
Result of Action
The result of this compound action is the sustained vasodilation effect, which is beneficial for patients with conditions like chronic angina . In the context of weed control, the action of this compound leads to the death of the targeted weeds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the persistence of this compound in the soil of a wheat field occurred rapidly to moderately with the mean half-life of 11.8 days . Persistence was found to be dependent on the weather parameters as well as physicochemical properties of the soil and herbicides . It may persist in water systems under certain conditions .
Biochemische Analyse
Biochemical Properties
Fenoxaprop-P-ethyl plays a significant role in biochemical reactions by inhibiting the enzyme acetyl-CoA carboxylase. This enzyme is crucial for fatty acid synthesis in grasses. By inhibiting acetyl-CoA carboxylase, this compound disrupts the production of fatty acids, leading to the death of targeted grass species . The interaction between this compound and acetyl-CoA carboxylase is highly specific, and the herbicide binds to the enzyme’s active site, preventing its normal function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In cyanobacteria such as Microcystis aeruginosa, exposure to this compound can stimulate cell density, chlorophyll a content, and protein content at low concentrations, while higher concentrations inhibit these parameters . The compound also enhances the activities of antioxidant enzymes like superoxide dismutase and catalase, indicating an oxidative stress response . Additionally, this compound affects the expression levels of photosynthesis-related genes and microcystin synthase-related genes, demonstrating its impact on gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. By binding to the enzyme’s active site, this compound prevents the carboxylation of acetyl-CoA, a critical step in the biosynthesis of long-chain fatty acids . This inhibition leads to the accumulation of acetyl-CoA and a subsequent decrease in fatty acid production, ultimately causing cell death in susceptible grass species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound tends not to be persistent in soils but may persist in water systems under certain conditions . Studies have shown that this compound can degrade over time, with its half-life varying depending on environmental factors . Long-term exposure to this compound can lead to chronic toxicity in mammals and other organisms, highlighting the importance of monitoring its stability and degradation in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In zebrafish embryos, exposure to this compound at high concentrations results in acute toxicity, reduced heartbeat and hatching rates, and increased malformation rates . In mammals, high doses of this compound can lead to oxidative stress, reduced ovary weight, and impaired oocyte quality . These findings indicate that the compound’s toxicity is dose-dependent, with higher doses causing more severe adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by hydrolysis to fenoxaprop acid, which can be further transformed into 2-benzoxazolinone . These metabolites can be absorbed and translocated into other crop plants, causing physiological disturbances . The compound also affects various metabolic pathways in zebrafish embryos, including folate pathways and ABC transport protein pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has low aqueous solubility but is soluble in many organic solvents, allowing it to be effectively absorbed by plants . The compound tends not to be persistent in soils but may persist in water systems under certain conditions . Its distribution within the plant is influenced by its solubility and environmental factors .
Subcellular Localization
The subcellular localization of this compound is primarily within the chloroplasts, where it exerts its herbicidal effects by inhibiting acetyl-CoA carboxylase . This localization is crucial for its function, as the enzyme is located within the chloroplasts. The compound’s activity is influenced by its ability to reach and interact with the target enzyme within the chloroplasts .
Vorbereitungsmethoden
Die Synthese von Fenoxaprop-P-ethyl umfasst mehrere Schritte:
Reaktion von 2,6-Dichlorbenzoxazol mit 2-(4-Hydroxyphenoxy)propionsäure: unter alkalischen Bedingungen, um ®-2-[4-(6-Chlor-1,3-benzoxazol-2-yloxy)phenoxy]propionsäure zu erhalten.
Veresterung mit Ethanol: zur Herstellung von ®-2-[4-(6-Chlor-1,3-benzoxazol-2-yloxy)phenoxy]ethylpropionat.
Industrielle Produktionsverfahren umfassen oft die Verwendung von Ionenaustauscherharzen und Ultraschallbädern, um die Reaktionsausbeute und -effizienz zu verbessern .
Analyse Chemischer Reaktionen
Fenoxaprop-P-ethyl durchläuft verschiedene chemische Reaktionen, darunter:
Hydrolyse: Der primäre Abbauweg, der this compound in Fenoxaprop-P umwandelt.
Oxidation und Reduktion: Diese Reaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Umfasst den Austausch von funktionellen Gruppen, oft durch Katalyse oder spezifische Reagenzien.
Häufige Reagenzien sind Ethanol, Ionenaustauscherharze und verschiedene Lösungsmittel wie Aceton und Ethylacetat. Wichtige gebildete Produkte sind Fenoxaprop-P und andere Derivate, abhängig von den Reaktionsbedingungen .
Vergleich Mit ähnlichen Verbindungen
Fenoxaprop-P-ethyl gehört zur Gruppe der Aryloxyphenoxypropionat-Herbizide. Ähnliche Verbindungen sind:
- Sethoxydim
- Clethodim
- Pinoxaden
Im Vergleich zu diesen Verbindungen ist this compound einzigartig in seiner spezifischen Hemmung der Acetyl-CoA-Carboxylase und seiner Wirksamkeit gegen ein breiteres Spektrum an Grasarten .
Eigenschaften
IUPAC Name |
ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKBPHSEKWERTG-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034598 | |
| Record name | Fenoxaprop-P-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71283-80-2 | |
| Record name | Fenoxaprop P-ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71283-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoxaprop-P-ethyl [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071283802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoxaprop-P-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]-, ethyl ester, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-2[4-[(6-chloro-2-benzoxazolyl)oxy]-phenoxy]-propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOXAPROP-P-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54CSW9U08K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




